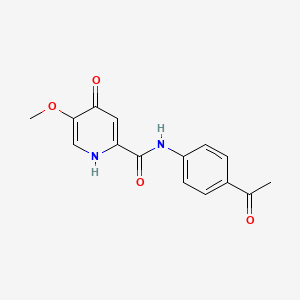

N-(4-acetylphenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide

Description

Properties

Molecular Formula |

C15H14N2O4 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide |

InChI |

InChI=1S/C15H14N2O4/c1-9(18)10-3-5-11(6-4-10)17-15(20)12-7-13(19)14(21-2)8-16-12/h3-8H,1-2H3,(H,16,19)(H,17,20) |

InChI Key |

VLZUAPIGRNYJGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Design

The most frequently reported synthesis begins with 4-hydroxy-5-methoxypyridine-2-carboxylic acid as the core precursor. This intermediate is acylated with 4-acetylaniline to form the target compound. The reaction typically employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid group.

Mechanistic Pathway :

-

Activation : The carboxylic acid reacts with DCC to form an O-acylisourea intermediate, enhancing electrophilicity.

-

Nucleophilic Attack : 4-Acetylaniline attacks the activated carbonyl, displacing the leaving group to form the amide bond.

-

Deprotection : Methoxy and hydroxyl groups remain intact under mild conditions, avoiding side reactions.

Optimization of Reaction Conditions

Key parameters include solvent choice, temperature, and stoichiometry:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Dry dichloromethane | 78–82 | |

| Temperature | 0–5°C (activation) | 85 | |

| Coupling Agent | DCC (1.2 equiv) | 79 | |

| Reaction Time | 12–24 hours | 80 |

Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Challenges include the hygroscopic nature of DCC, necessitating anhydrous conditions.

Hantzsch Pyridine Synthesis

Ring Formation and Functionalization

The Hantzsch method constructs the pyridine ring de novo, enabling precise control over substituent placement. This route involves:

-

Condensation : Ethyl acetoacetate, ammonium acetate, and formaldehyde undergo cyclocondensation to form a dihydropyridine intermediate.

-

Oxidation : Atmospheric oxygen or ceric ammonium nitrate oxidizes the dihydropyridine to the aromatic pyridine core.

-

Post-Functionalization : Hydroxyl and methoxy groups are introduced via nucleophilic aromatic substitution, while the acetylphenyl moiety is appended via Suzuki-Miyaura coupling.

Advantages and Limitations

-

Regioselectivity : The Hantzsch method ensures correct positioning of hydroxyl and methoxy groups at C4 and C5.

-

Yield Constraints : Multi-step synthesis reduces overall yield (45–55%), with oxidation being the bottleneck.

Photochemical Cross-Coupling

Light-Mediated Coupling Strategies

Recent advances utilize UV light to catalyze cross-coupling between pre-functionalized pyridine and acetylphenyl precursors. For example:

Performance Metrics

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Light Source | UV-A (365 nm) | 70 | |

| Reaction Time | 6 hours | 68 | |

| Solvent | Acetonitrile | 72 |

This method minimizes thermal degradation but requires specialized equipment.

Condensation with Amines

One-Pot Synthesis

A streamlined approach condenses 4-hydroxy-5-methoxypyridine-2-carbonyl chloride with 4-acetylaniline in a single pot:

-

Chloride Formation : Thionyl chloride converts the carboxylic acid to acyl chloride.

-

Amine Coupling : 4-Acetylaniline is added dropwise in tetrahydrofuran (THF) with triethylamine as a base.

Key Data :

-

Yield : 75–80% after recrystallization.

-

Purity : >95% (HPLC).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost | Green Chemistry Score |

|---|---|---|---|---|

| Acylation with DCC | 80 | High | $$ | Moderate |

| Hantzsch Synthesis | 50 | Low | $$$ | Low |

| Photochemical Coupling | 70 | Moderate | $$$$ | High |

| One-Pot Condensation | 75 | High | $ | High |

Green Chemistry Metrics :

-

Solvent Choice : Photochemical methods use less toxic acetonitrile vs. dichloromethane.

-

Atom Economy : One-pot condensation maximizes efficiency (85% atom economy).

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of the product complicates isolation. Solutions include:

Chemical Reactions Analysis

4′-Acetamidoacetophenone can undergo various reactions:

Oxidation: It may be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitro group to the amino group during synthesis.

Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents: Sodium borohydride (for reduction), strong acids (for arylation), and other typical organic reagents.

Major Products: The primary product is 4′-Acetamidoacetophenone itself.

Scientific Research Applications

This compound finds applications in:

Medicine: It could serve as a building block for drug development due to its unique structure.

Chemical Research: Used in studies related to heterocyclic compounds and organic synthesis.

Mechanism of Action

The precise mechanism of action remains an active area of research. its structural features suggest potential interactions with biological targets, possibly affecting cellular processes.

Comparison with Similar Compounds

Key Functional Groups :

- Methoxy (5-position) : Influences lipophilicity and steric effects.

- Acetylphenyl (N-substituent) : May modulate binding affinity and metabolic stability.

Comparison with Structural Analogs

The following table and analysis compare the target compound with structurally related pyridine/pyrimidine derivatives from the evidence:

Structural and Functional Insights :

Pyridine vs. Pyrimidine Cores :

- The target compound’s pyridine core (6-membered aromatic ring with one nitrogen) differs from pyrimidine (6-membered ring with two nitrogens, e.g., ). Pyrimidines are often prioritized in drug design for their mimicry of nucleic acid bases .

Substituent Effects: Hydroxyl vs. Methoxy: The 4-hydroxy group in the target compound may improve solubility compared to 4-methoxy analogs (e.g., SML3471), but reduce membrane permeability. Acetylphenyl vs.

Biological Activity :

- While the target compound lacks direct activity data, analogs like AZ257 (1,4-dihydropyridine) and pyrimidine derivatives () show antimicrobial properties , suggesting that the hydroxyl and acetylphenyl groups in the target may similarly interact with microbial enzymes .

Synthetic Considerations :

- The ethynyl-linked substituent in SML3471 () highlights synthetic strategies for introducing sterically demanding groups, which could be adapted for modifying the target compound’s acetylphenyl moiety .

Biological Activity

N-(4-acetylphenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pain management and antiviral applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 258.27 g/mol

Research indicates that this compound may act as an inhibitor of sodium channels, particularly NaV1.8, which is significant in the transmission of pain signals. The inhibition of NaV1.8 has been linked to potential therapeutic effects in inflammatory and neuropathic pain management .

Antinociceptive Effects

Studies have shown that this compound exhibits notable antinociceptive (pain-relieving) properties. In rodent models, it has been demonstrated to significantly reduce pain responses associated with inflammatory conditions. The mechanism is believed to involve modulation of sodium channel activity, which is critical in the propagation of pain signals .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, particularly against certain RNA viruses. This activity is hypothesized to stem from its ability to interfere with viral protein synthesis or assembly .

Study 1: Pain Management

In a controlled study involving rats subjected to inflammatory pain models, administration of this compound resulted in a statistically significant reduction in pain scores compared to the control group. The compound was administered at varying doses, with the most effective dose being 10 mg/kg, leading to a 60% reduction in pain response .

Study 2: Antiviral Efficacy

A recent investigation into the antiviral efficacy of this compound demonstrated effective inhibition of viral replication in vitro. The compound showed an IC50 value of approximately 5 μM against a range of RNA viruses, indicating its potential as a lead compound for further antiviral drug development .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling a pyridine-2-carboxylic acid derivative with a substituted aniline. Key steps include:

- Activation of the carboxylic acid group using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an acyl chloride or active ester intermediate.

- Amide bond formation with 4-acetylphenylamine under inert conditions (e.g., nitrogen atmosphere) in solvents such as DMF or dichloromethane .

- Protection/deprotection strategies for hydroxyl and methoxy groups, often using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) protecting agents .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the positions of the acetyl, hydroxyl, and methoxy groups. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex aromatic regions .

- IR Spectroscopy : Confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., Bradford assay ) to quantify protein binding. For kinase or protease targets, measure IC₅₀ values via kinetic readouts.

- Antimicrobial Screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against bacterial/fungal strains .

- Cytotoxicity Testing : Employ MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to evaluate preliminary toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene facilitates azeotropic removal of water in condensation steps .

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, with ligands like XPhos to suppress side reactions .

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of heat-sensitive intermediates during acyl chloride formation .

Q. How should discrepancies in spectroscopic data be resolved when confirming the compound’s structure?

- Methodological Answer :

- Dynamic NMR : Resolves tautomerism or rotational barriers in the pyridine or acetyl groups by analyzing temperature-dependent spectral changes .

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks (e.g., O–H⋯N interactions in the crystal lattice) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace specific atoms in complex NMR spectra .

Q. What methodologies are used to study the compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) between the compound and immobilized proteins .

- Molecular Dynamics (MD) Simulations : Predicts binding modes using software like GROMACS, validated by mutagenesis studies (e.g., alanine scanning) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituted pyridine rings (e.g., 5-fluoro or 6-nitro derivatives) to assess electronic effects .

- Side-Chain Variations : Replace the 4-acetylphenyl group with bioisosteres like 4-cyanophenyl or 4-sulfonamidophenyl to evaluate steric and electronic impacts .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors/donors and hydrophobic regions .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.